2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a chlorophenyl group, and a carbamoyl butanoate moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by the formation of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the chlorophenyl carbamoyl butanoate moiety using a suitable coupling reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
- 4-METHOXY-3-NITROACETOPHENONE
- 3-METHYL BENZYLIDENE-4-OXO-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL ETHYL-2-PHENYL QUINAZOLIN-4(3H)-ONE .
Uniqueness
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(3-chloroanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6/c1-13-8-9-14(10-17(13)23(27)28)18(24)12-29-20(26)7-3-6-19(25)22-16-5-2-4-15(21)11-16/h2,4-5,8-11H,3,6-7,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDHEUIELEQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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